molecular formula C6H6O3 B1265584 Furan-2-acetic acid CAS No. 2745-26-8

Furan-2-acetic acid

Cat. No. B1265584
CAS RN: 2745-26-8
M. Wt: 126.11 g/mol
InChI Key: VYSRZETUSAOIMP-UHFFFAOYSA-N
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Patent
US04435575

Procedure details

100 ml of CH3OH, 7 g of AMBERLYST A 26 type (III) and 0.75 g of NaCo(CO)4 were introduced into the equipment of Example 1. It was left under stirring for 15 minutes whereupon 10 ml of H2O were added. Successively, maintaining the pH at a value of from 10.5 to 11 with a NaOH solution at 30%, 9 g of 2-chloromethylfuran were dropped in 2 hours at a temperature of 25°-30° C. At the end of the reaction, it was filtered from the resin and by operating as described in Example 1, 5.6 g of 2-furanacetic acid were isolated (yield=57% referred to the starting product).
Name
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
NaCo(CO)4
Quantity
0.75 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Yield
57%

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].[OH-:3].[Na+].Cl[CH2:6][C:7]1[O:8][CH:9]=[CH:10][CH:11]=1>O>[O:8]1[CH:9]=[CH:10][CH:11]=[C:7]1[CH2:6][C:1]([OH:3])=[O:2] |f:1.2|

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
( III )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
NaCo(CO)4
Quantity
0.75 g
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
9 g
Type
reactant
Smiles
ClCC=1OC=CC1
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
It was left
ADDITION
Type
ADDITION
Details
were added
ADDITION
Type
ADDITION
Details
were dropped in 2 hours at a temperature of 25°-30° C
Duration
2 h
CUSTOM
Type
CUSTOM
Details
At the end of the reaction, it
FILTRATION
Type
FILTRATION
Details
was filtered from the resin

Outcomes

Product
Name
Type
product
Smiles
O1C(=CC=C1)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.6 g
YIELD: PERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.